

what is the function of (1S,2S,3R)-DT-061

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1S,2S,3R)-DT-061

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An In-depth Technical Guide on the Core Function of **(1S,2S,3R)-DT-061**

Introduction

(1S,2S,3R)-DT-061 is the enantiomer of DT-061 and is utilized in research as a negative control.^{[1][2]} The pharmacologically active compound is DT-061, an orally bioavailable small-molecule activator of Protein Phosphatase 2A (PP2A).^{[3][4][5]} This guide focuses on the core function and mechanism of the active compound, DT-061, which has emerged as a significant tool in cancer research, particularly for malignancies driven by KRAS mutations and MYC overexpression.

Core Function and Mechanism of Action

DT-061 functions as a selective activator of the PP2A serine/threonine phosphatase. PP2A is a crucial tumor suppressor that is often inactivated in various cancers, leading to the hyperphosphorylation of oncogenic proteins. DT-061's primary mechanism involves acting as a "molecular glue" to stabilize a specific configuration of the PP2A holoenzyme.

Selective Holoenzyme Stabilization:

The PP2A holoenzyme consists of a scaffolding A subunit, a catalytic C subunit, and one of many regulatory B subunits that determine substrate specificity. DT-061 selectively binds to a unique pocket at the interface of the A α , C α , and B56 α subunits. This binding stabilizes the assembly of the active B56 α -PP2A heterotrimer. This stabilization enhances the phosphatase activity of the complex towards specific substrates. While the predominant evidence points to

B56 α stabilization, some studies have suggested that DT-061 may activate PP2A complexes containing the B55 α regulatory subunit.

Downstream Effects on Oncogenic Signaling:

The stabilization of the B56 α -PP2A complex by DT-061 leads to the targeted dephosphorylation of key oncogenic proteins. The most well-characterized substrate is the c-MYC oncprotein. DT-061-activated PP2A-B56 α dephosphorylates c-MYC at the Serine 62 position, a phosphorylation event that normally stabilizes the protein. Dephosphorylation at this site facilitates the ubiquitin-mediated degradation of c-MYC, leading to reduced levels of the oncprotein and subsequent inhibition of tumor growth.

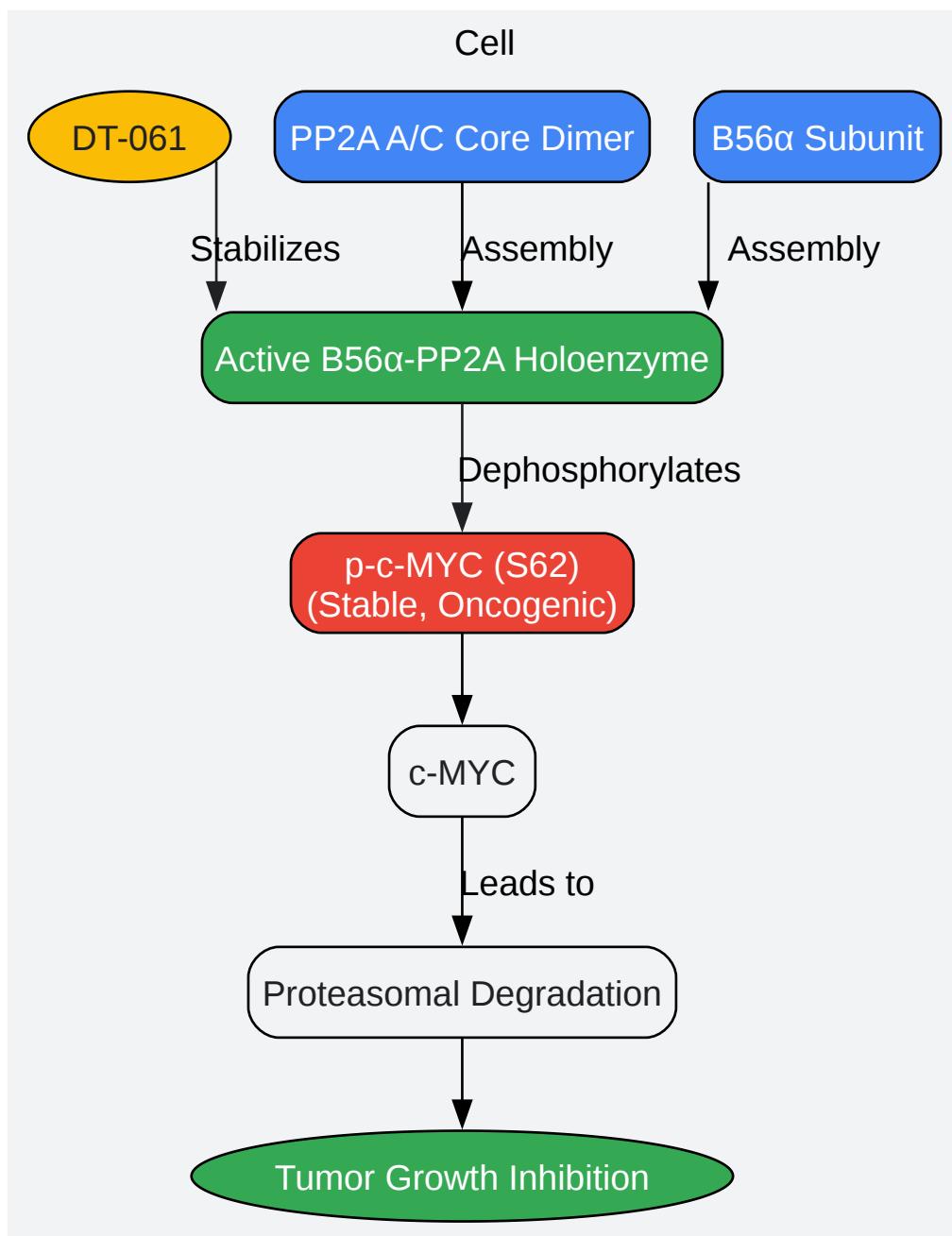
In KRAS-mutant cancers, where MYC is often stabilized, DT-061 can reverse this effect. Furthermore, DT-061 has been shown to act synergistically with MEK inhibitors, such as AZD6244, to suppress both p-AKT and MYC signaling, leading to tumor regression in KRAS-driven lung cancer models.

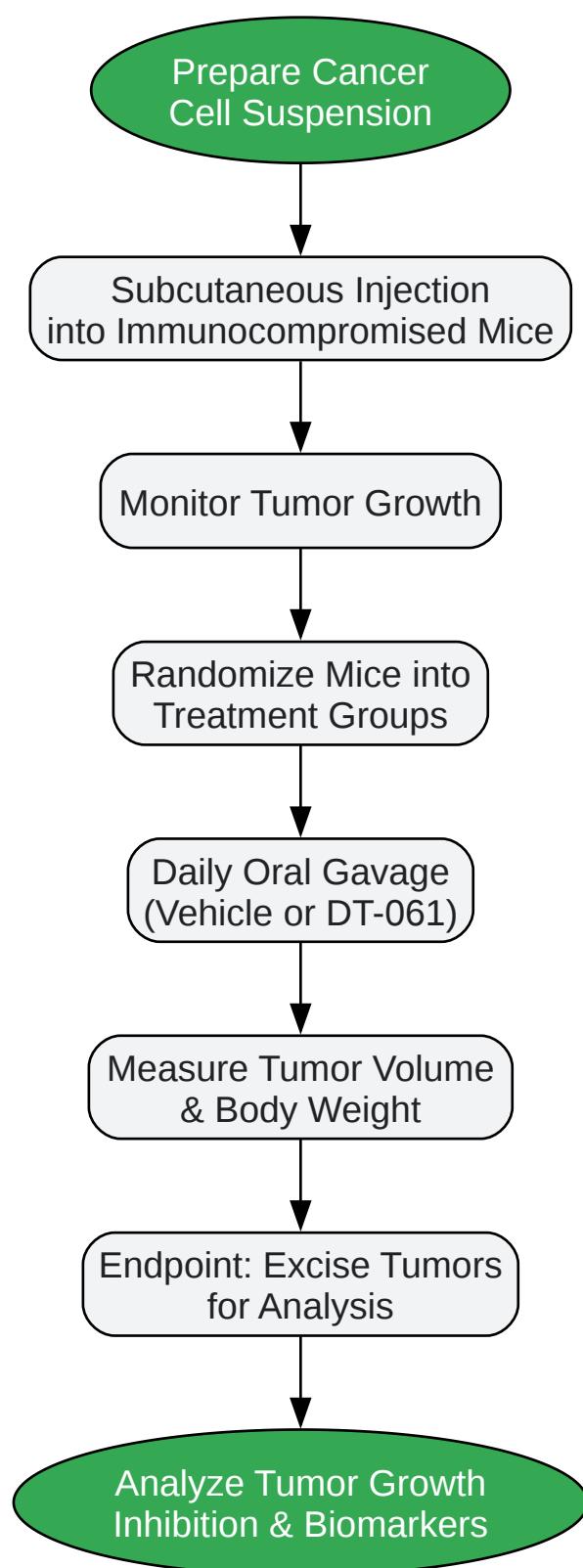
Contrasting Findings:

It is important to note that some research has questioned the direct and exclusive role of PP2A activation in the cytotoxic effects of DT-061. These studies suggest that the observed cellular toxicity might be, at least in part, independent of PP2A and could be related to the disruption of Golgi and endoplasmic reticulum (ER) structures.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for DT-061 in the context of c-MYC regulation.





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- To cite this document: BenchChem. [what is the function of (1S,2S,3R)-DT-061]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2927005#what-is-the-function-of-1s-2s-3r-dt-061>

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